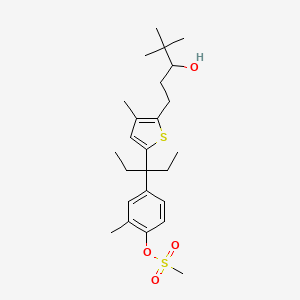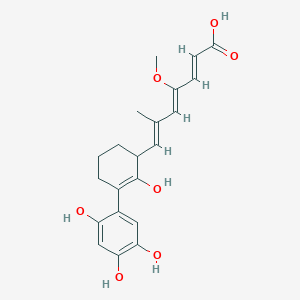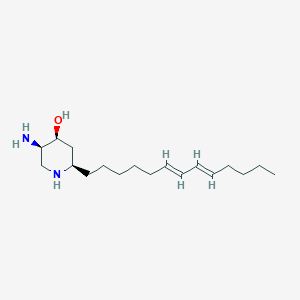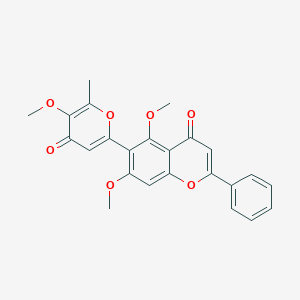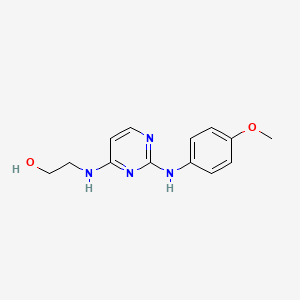
Cardiogenol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(4-methoxyanilino)-4-pyrimidinyl]amino]ethanol is a substituted aniline and a member of methoxybenzenes.
Applications De Recherche Scientifique
Cardiomyogenesis Induction
Cardiogenol C, a small molecule, has been found effective in inducing cardiomyogenesis in embryonic stem cells. A study demonstrated that Cardiogenol C, among other diaminopyrimidine compounds (Cardiogenol A-D), could efficiently induce mouse embryonic stem cells to differentiate into cardiomyocytes, expressing several cardiac muscle markers such as myosin heavy chain, GATA-4, MEF2, and Nkx2.5. These findings suggest its potential use in cardiac muscle differentiation and therapeutic applications for cardiac repair (Wu et al., 2004).
Enhancing Cardiac Marker Expression
In lineage-committed progenitor cells, Cardiogenol C has been shown to up-regulate cardiac marker expression, as well as induce cardiac functional properties. This includes the induction of cardiac-like sodium currents in skeletal myoblasts and spontaneous contractions in cardiovascular progenitor cell-derived cardiac bodies. This demonstrates Cardiogenol C’s promise in improving cardiac repair via cell therapy (Mike et al., 2014).
Transdifferentiation of Progenitor Cells
Cardiogenol C can induce mouse hair bulge progenitor cells (HBPCs) to transdifferentiate into cardiomyocyte-like cells. The study found that Cardiogenol C could activate transcription factors significant for pre-cardiomyogenic cells, such as GATA4, Nkx2.5, and Tbx5, in these cells. These findings are clinically significant as HBPCs offer an accessible source of progenitor cells for heart disease therapy (Yau et al., 2011).
Cardioprotective Effects
In the context of myocardial infarction, c-kit+ cells, which are modulated by Cardiogenol C, establish a proangiogenic milieu in the infarct border zone. This involves increasing VEGF and reversing the cardiac ratio of angiopoietin-1 to angiopoietin-2, potentiating endothelial mitogenesis and leading to efficient cardiac repair (Fazel et al., 2006).
Propriétés
Nom du produit |
Cardiogenol C |
|---|---|
Formule moléculaire |
C13H16N4O2 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H16N4O2/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17) |
Clé InChI |
LKBSMPFEKIBRGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO |
Pictogrammes |
Irritant |
Synonymes |
cardiogenol C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)
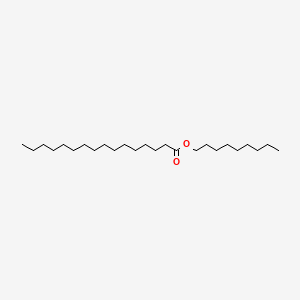
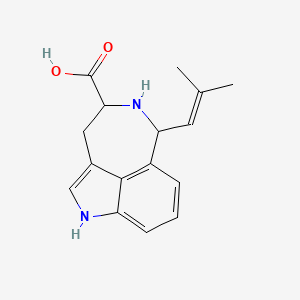
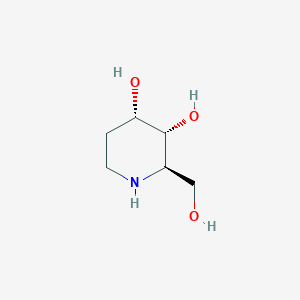
![6-[4-(4-Fluorobenzoyl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247741.png)
![4-(3-Hexyl-2-oxo-2,3-dihydro-imidazol-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1247742.png)
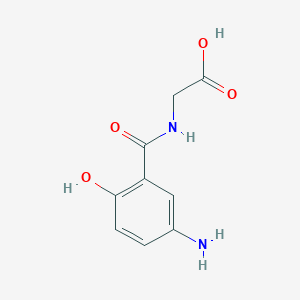
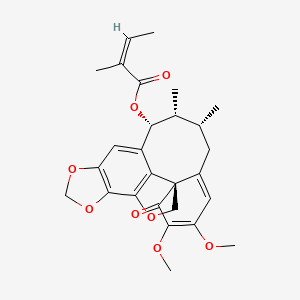
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B1247745.png)
![(2S,4R)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-4-hydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1247746.png)
